molecular formula C9H6ClN5 B2562335 5-amino-1-(6-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile CAS No. 400084-55-1

5-amino-1-(6-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2562335
CAS No.: 400084-55-1
M. Wt: 219.63
InChI Key: FCFBWMXJGNPCBQ-UHFFFAOYSA-N
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Description

5-amino-1-(6-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that contains both pyrazole and pyridine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

5-amino-1-(6-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its heterocyclic structure.

    Industry: Use in the synthesis of agrochemicals or other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(6-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. Common synthetic routes may include:

    Cyclization reactions: Starting from appropriate hydrazine derivatives and nitriles.

    Substitution reactions: Introducing the chloro group into the pyridine ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:

    Catalytic processes: Using catalysts to improve reaction efficiency.

    Continuous flow chemistry: For better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions could lead to the removal of the chloro group or reduction of the nitrile group.

    Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted pyrazole and pyridine derivatives.

Mechanism of Action

The mechanism of action for compounds like 5-amino-1-(6-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile would depend on its specific biological target. Generally, such compounds might:

    Bind to enzymes or receptors: Affecting their activity.

    Interact with DNA or RNA: Influencing gene expression or protein synthesis.

    Modulate signaling pathways: Altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carbonitrile: Lacks the chloro group.

    5-amino-1-(6-methyl-2-pyridinyl)-1H-pyrazole-4-carbonitrile: Has a methyl group instead of a chloro group.

Uniqueness

The presence of the chloro group in 5-amino-1-(6-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile may confer unique chemical properties, such as increased reactivity or specific binding affinities, distinguishing it from similar compounds.

Properties

IUPAC Name

5-amino-1-(6-chloropyridin-2-yl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN5/c10-7-2-1-3-8(14-7)15-9(12)6(4-11)5-13-15/h1-3,5H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFBWMXJGNPCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)N2C(=C(C=N2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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